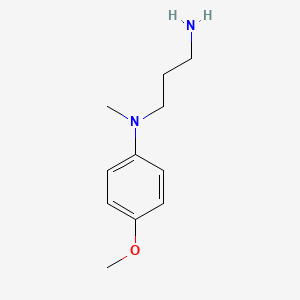

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine

Description

N'-(4-Methoxyphenyl)-N'-methylpropane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 4-methoxyphenyl group and a methyl group at the N'-position. This compound is part of a broader class of functionalized diamines, which are widely explored for their applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(9-3-8-12)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAHHPHRIXRSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424720 | |

| Record name | N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-87-1 | |

| Record name | N1-(4-Methoxyphenyl)-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the reduction of Schiff bases using sodium borohydride, which is selective and does not affect reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of secondary amines like N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including dyes and polymers.

Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to specific targets, while the amine groups facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The propane-1,3-diamine scaffold is highly versatile, allowing modifications at both terminal amines and the central carbon chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives

Biological Activity

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine (C11H18N2O) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring and a propane-1,3-diamine backbone. Its chemical structure can be represented as follows:

This compound's molecular structure allows it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission regulation .

- Receptor Modulation : It may modulate the activity of certain receptors through non-covalent interactions facilitated by the methoxy and amine groups, impacting various signaling pathways .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives with similar functional groups have shown cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Studies have suggested that this compound could possess neuroprotective properties due to its interaction with cholinergic systems. By inhibiting AChE and BChE, it may enhance acetylcholine levels, thus improving cognitive functions and offering potential benefits in neurodegenerative diseases like Alzheimer's .

Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound showed significant inhibition of AChE and BChE. The compounds were evaluated using in vitro assays where they exhibited IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Study 2: Cytotoxicity Assay

In a cytotoxicity assay against human cancer cell lines (e.g., HCT-116 colorectal carcinoma), compounds structurally related to this compound demonstrated GI50 values below 10 μM, suggesting effective antiproliferative activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) | Cytotoxicity (GI50 μM) |

|---|---|---|---|

| This compound | 5.2 | 7.8 | <10 |

| Similar Compound A | 6.0 | 8.5 | <15 |

| Similar Compound B | 4.5 | 6.2 | <12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.